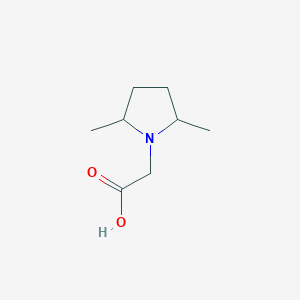
1-(1,8-Naphthyridin-2-YL)ethanone
描述
1-(1,8-Naphthyridin-2-YL)ethanone is a heterocyclic compound that belongs to the class of 1,8-naphthyridines. These compounds are characterized by a bicyclic structure consisting of two fused pyridine rings.
作用机制
Target of Action
Ethanone, 1-(1,8-naphthyridin-2-yl)-, is a derivative of 1,8-naphthyridine . 1,8-Naphthyridines have emerged as an important class of heterocyclic compounds due to their diverse biological activities . They are known to interact with various targets, including bacterial enzymes, which makes them effective in the treatment of bacterial infections .
Mode of Action
It is known that 1,8-naphthyridines interact with their targets through various mechanisms, such as inhibiting enzyme activity or disrupting cellular processes . The specific interaction of Ethanone, 1-(1,8-naphthyridin-2-yl)-, with its targets may result in changes in cellular function, leading to its biological effects.
Biochemical Pathways
The biochemical pathways affected by Ethanone, 1-(1,8-naphthyridin-2-yl)-, are likely to be diverse, given the wide range of biological activities associated with 1,8-naphthyridines . These compounds can affect multiple pathways, leading to downstream effects such as the inhibition of bacterial growth .
Result of Action
The molecular and cellular effects of Ethanone, 1-(1,8-naphthyridin-2-yl)-, are likely to be varied, reflecting its potential interactions with multiple targets and pathways. For instance, its antibacterial activity could result from the disruption of bacterial cellular processes .
准备方法
Synthetic Routes and Reaction Conditions
1-(1,8-Naphthyridin-2-YL)ethanone can be synthesized through various methods. One efficient approach involves a one-pot four-component reaction. This method includes the condensation of 2-chloroquinoline-3-carbaldehyde, 1-phenyl-2-(1,1,1-triphenyl-λ5-phosphanylidene)ethan-1-one, 1,1-bis(methylthio)-2-nitroethylene or ketene N,S-acetals, and aromatic/aliphatic amines or diamines under mild and catalyst-free conditions . The reaction typically occurs at reflux temperature in ethanol, yielding the desired product in excellent yields.
Industrial Production Methods
Industrial production methods for this compound often involve scalable and eco-friendly approaches. For instance, the use of water-soluble iridium catalysts for the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohols to form 1,8-naphthyridines in water under air atmosphere has been reported . This method is advantageous due to its high yield and environmentally benign conditions.
化学反应分析
Types of Reactions
1-(1,8-Naphthyridin-2-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as selenium dioxide to form corresponding aldehydes.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Selenium dioxide in dioxane.
Reduction: Sodium borohydride in methanol.
Substitution: Aromatic/aliphatic amines or thiols in ethanol under reflux conditions.
Major Products Formed
Oxidation: 2-amino-1,8-naphthyridine-7-carboxaldehyde.
Reduction: Corresponding alcohol derivatives.
Substitution: Various substituted 1,8-naphthyridine derivatives.
科学研究应用
1-(1,8-Naphthyridin-2-YL)ethanone has a wide range of scientific research applications:
相似化合物的比较
1-(1,8-Naphthyridin-2-YL)ethanone can be compared with other 1,8-naphthyridine derivatives such as:
Enoxacin: An antibacterial agent with a similar core structure.
Nalidixic Acid: Another antibacterial compound used to treat urinary tract infections.
Trovafloxacin: A fluoroquinolone antibiotic with enhanced activity against Gram-positive and Gram-negative bacteria.
Uniqueness
Its ability to undergo multiple types of chemical reactions and form a wide range of derivatives further enhances its significance in scientific research and industrial applications .
属性
IUPAC Name |
1-(1,8-naphthyridin-2-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c1-7(13)9-5-4-8-3-2-6-11-10(8)12-9/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUMNPJGEKDCKPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC2=C(C=CC=N2)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1188433-77-3 | |
| Record name | 1-(1,8-naphthyridin-2-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![{[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride](/img/structure/B3418013.png)








